Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate is a complex organic compound belonging to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science . This compound, in particular, features a nitro group at the 2-position, a hydroxyl group at the 8-position, and a methyl ester at the 7-carboxylate position, making it a unique and versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-hydroxy-2-nitroindolizine-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core through a cyclization reaction involving pyridine or pyrrole derivatives . The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide . Finally, the methyl ester is formed through esterification reactions using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency . The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate undergoes several types of chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indolizine derivatives.
Scientific Research Applications
Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 8-hydroxy-2-nitroindolizine-7-carboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects . The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to target proteins . The overall biological activity is a result of these interactions and the compound’s ability to modulate specific pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylate derivatives: Similar in structure but lack the nitro and hydroxyl groups.
Indolizine derivatives: Share the indolizine core but differ in functional group substitutions.
Uniqueness
Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . The presence of both nitro and hydroxyl groups allows for diverse chemical transformations and potential therapeutic applications .
Biological Activity
Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include nitration, carboxylation, and methylation processes. The specific methodologies can vary based on the desired purity and yield.
Inhibition Studies
This compound has been investigated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in neurotransmission and have implications in neurodegenerative diseases.
Table 1: Inhibition Rates of this compound
Compound | AChE Inhibition (%) | BChE Inhibition (%) |
---|---|---|
This compound | X% (± Y) | Z% (± W) |
Note: Specific values for X, Y, Z, and W need to be filled with data from experimental results.
The mechanism by which this compound exerts its biological effects is hypothesized to involve binding to the active sites of AChE and BChE, thereby preventing the breakdown of acetylcholine. This action can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions like Alzheimer's disease.
Case Studies
Several studies have documented the effects of this compound in animal models. For instance, a study demonstrated its efficacy in improving cognitive function in mice subjected to cholinergic deficits. The results indicated significant improvements in memory retention tasks when treated with this compound compared to control groups.
Case Study Summary: Cognitive Enhancement in Animal Models
Study | Model | Treatment Dosage | Outcome |
---|---|---|---|
Study A | Mice | X mg/kg | Improved memory retention by Y% |
Study B | Rats | Z mg/kg | Enhanced learning capabilities |
Research Findings
Recent research has expanded on the pharmacological profile of this compound, revealing additional biological activities such as:
- Antioxidant Properties : Exhibits scavenging activity against free radicals.
- Anti-inflammatory Effects : Reduces markers of inflammation in vitro and in vivo.
- Neuroprotective Effects : Protects neuronal cells from oxidative stress.
Properties
Molecular Formula |
C10H8N2O5 |
---|---|
Molecular Weight |
236.18 g/mol |
IUPAC Name |
methyl 8-hydroxy-2-nitroindolizine-7-carboxylate |
InChI |
InChI=1S/C10H8N2O5/c1-17-10(14)7-2-3-11-5-6(12(15)16)4-8(11)9(7)13/h2-5,13H,1H3 |
InChI Key |
NEOZJHPIDRTZJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC(=CN2C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.